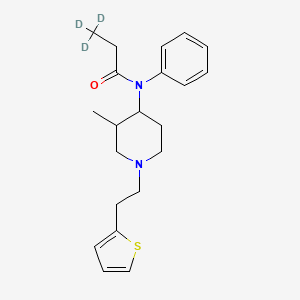
3-Methylthiofentanyl-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylthiofentanyl-d3 is a synthetic opioid analgesic and a deuterated analog of 3-Methylthiofentanyl. It is structurally related to fentanyl, a potent opioid used for pain management. The deuterium atoms in this compound replace hydrogen atoms, which can be useful in pharmacokinetic studies to trace the compound in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthiofentanyl-d3 typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring is formed through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Thiophene Moiety: The thiophene ring is introduced via a substitution reaction.
Deuteration: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.
Final Assembly: The final compound is assembled through amide bond formation between the piperidine and thiophene moieties.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-Methylthiofentanyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
科学研究应用
3-Methylthiofentanyl-d3 has several scientific research applications:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of the compound in biological systems.
Receptor Binding Studies: Helps in understanding the binding affinity and selectivity of the compound towards opioid receptors.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of related compounds
作用机制
3-Methylthiofentanyl-d3 exerts its effects by binding to the mu, delta, and kappa opioid receptors in the central nervous system. This binding leads to:
Decreased Pain Sensation: By inhibiting the transmission of pain signals.
Euphoria and Sedation: Due to the activation of opioid receptors.
Respiratory Depression: A potential side effect resulting from the suppression of the respiratory centers in the brain
相似化合物的比较
Similar Compounds
3-Methylthiofentanyl: The non-deuterated analog with similar pharmacological properties.
Fentanyl: A widely used opioid analgesic with a similar mechanism of action.
α-Methylfentanyl: Another fentanyl analog with slight structural differences.
Uniqueness
3-Methylthiofentanyl-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in biological systems .
属性
分子式 |
C21H28N2OS |
|---|---|
分子量 |
359.5 g/mol |
IUPAC 名称 |
3,3,3-trideuterio-N-[3-methyl-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C21H28N2OS/c1-3-21(24)23(18-8-5-4-6-9-18)20-12-14-22(16-17(20)2)13-11-19-10-7-15-25-19/h4-10,15,17,20H,3,11-14,16H2,1-2H3/i1D3 |
InChI 键 |
SRARDYUHGVMEQI-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])CC(=O)N(C1CCN(CC1C)CCC2=CC=CS2)C3=CC=CC=C3 |
规范 SMILES |
CCC(=O)N(C1CCN(CC1C)CCC2=CC=CS2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


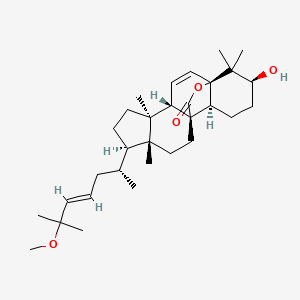

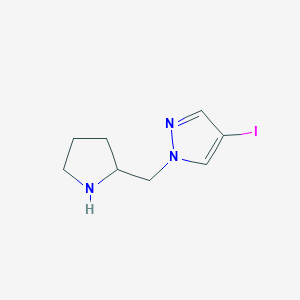
![N-(4-chlorophenyl)-N'-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B13437227.png)
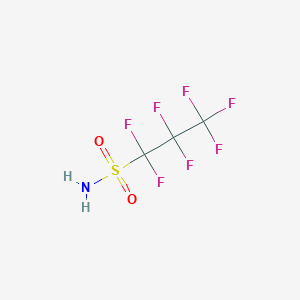

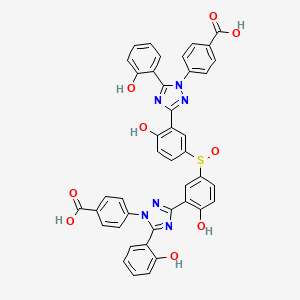
![Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B13437259.png)
![1-[(1R)-1-azidopropyl]-2-fluorobenzene](/img/structure/B13437260.png)
![(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B13437267.png)
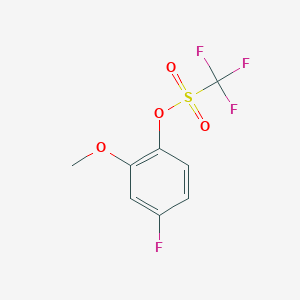
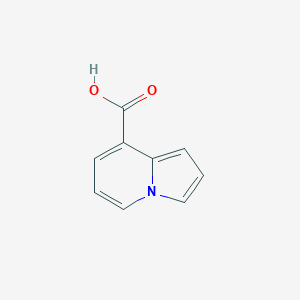

![5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine](/img/structure/B13437283.png)
